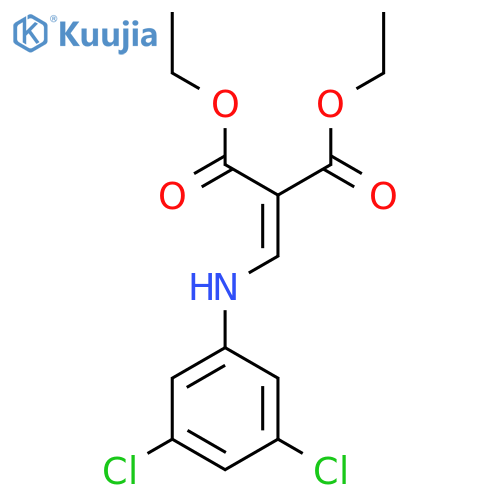

Cas no 93514-78-4 (Diethyl 2-(3,5-dichloroanilino)methylenemalonate)

93514-78-4 structure

商品名:Diethyl 2-(3,5-dichloroanilino)methylenemalonate

Diethyl 2-(3,5-dichloroanilino)methylenemalonate 化学的及び物理的性質

名前と識別子

-

- DIETHYL 2-[(3,5-DICHLOROANILINO)METHYLENE]MALONATE

- Diethyl 2-(3,5-dichloroanilino)methylenemalonate

- 1,3-diethyl2-{[(3,5-dichlorophenyl)amino]methylidene}propanedioate

- MFCD00173412

- 6J-056

- 93514-78-4

- diethyl 2-[(3,5-dichloroanilino)methylidene]propanedioate

- SCHEMBL8622816

- 1,3-diethyl 2-{[(3,5-dichlorophenyl)amino]methylidene}propanedioate

- AKOS005097165

-

- インチ: 1S/C14H15Cl2NO4/c1-3-20-13(18)12(14(19)21-4-2)8-17-11-6-9(15)5-10(16)7-11/h5-8,17H,3-4H2,1-2H3

- InChIKey: PZLMHLRMNPZIET-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1)N/C=C(\C(=O)OCC)/C(=O)OCC)Cl

計算された属性

- せいみつぶんしりょう: 331.0378133g/mol

- どういたいしつりょう: 331.0378133g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 8

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 64.6Ų

Diethyl 2-(3,5-dichloroanilino)methylenemalonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D157655-25mg |

Diethyl 2-[(3,5-dichloroanilino)methylene]malonate |

93514-78-4 | 25mg |

$ 230.00 | 2022-06-05 | ||

| Key Organics Ltd | 6J-056-10MG |

diethyl 2-[(3,5-dichloroanilino)methylene]malonate |

93514-78-4 | >90% | 10mg |

£63.00 | 2023-09-08 | |

| Key Organics Ltd | 6J-056-5G |

diethyl 2-[(3,5-dichloroanilino)methylene]malonate |

93514-78-4 | >90% | 5g |

£3080.00 | 2023-09-08 | |

| A2B Chem LLC | AI79509-10mg |

1,3-diethyl 2-{[(3,5-dichlorophenyl)amino]methylidene}propanedioate |

93514-78-4 | >90% | 10mg |

$240.00 | 2024-07-18 | |

| A2B Chem LLC | AI79509-5g |

1,3-diethyl 2-{[(3,5-dichlorophenyl)amino]methylidene}propanedioate |

93514-78-4 | >90% | 5g |

$4744.00 | 2024-07-18 | |

| TRC | D157655-50mg |

Diethyl 2-[(3,5-dichloroanilino)methylene]malonate |

93514-78-4 | 50mg |

$ 380.00 | 2022-06-05 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00904874-1g |

1,3-Diethyl 2-{[(3,5-dichlorophenyl)amino]methylidene}propanedioate |

93514-78-4 | 90% | 1g |

¥4193.0 | 2024-04-17 | |

| Key Organics Ltd | 6J-056-0.5G |

diethyl 2-[(3,5-dichloroanilino)methylene]malonate |

93514-78-4 | >90% | 0.5g |

£385.00 | 2023-09-08 | |

| A2B Chem LLC | AI79509-500mg |

1,3-diethyl 2-{[(3,5-dichlorophenyl)amino]methylidene}propanedioate |

93514-78-4 | >90% | 500mg |

$720.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644265-10mg |

Diethyl 2-(((3,5-dichlorophenyl)amino)methylene)malonate |

93514-78-4 | 98% | 10mg |

¥809.00 | 2024-04-24 |

Diethyl 2-(3,5-dichloroanilino)methylenemalonate 関連文献

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

93514-78-4 (Diethyl 2-(3,5-dichloroanilino)methylenemalonate) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2039-76-1(3-Acetylphenanthrene)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量